Belamarine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Belamarine can be synthesized through the reaction of carnitine with acetyl-CoA. The acetyl group from acetyl-CoA displaces the hydrogen atom in the central hydroxyl group of carnitine, forming acetylcaranine . This reaction typically occurs under mild conditions and can be catalyzed by carnitine acetyltransferase.

Industrial Production Methods

Industrial production of acetylcaranine often involves the use of biotechnological methods, including fermentation processes using genetically engineered microorganisms that express carnitine acetyltransferase. This method allows for the efficient and large-scale production of acetylcaranine .

Análisis De Reacciones Químicas

Types of Reactions

Belamarine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce various metabolites.

Reduction: It can be reduced back to carnitine.

Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

Common reagents used in the reactions involving acetylcaranine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild to moderate conditions .

Major Products

The major products formed from the reactions of acetylcaranine include carnitine, various acyl-carnitines, and metabolites involved in fatty acid metabolism .

Aplicaciones Científicas De Investigación

Belamarine has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various biochemical assays to study fatty acid metabolism.

Biology: this compound is used to investigate mitochondrial function and energy production.

Mecanismo De Acción

The primary mechanism of action of acetylcaranine involves its role in fatty acid metabolism. It donates an acetyl group to fatty acids, facilitating their transport into the mitochondrial matrix where they undergo β-oxidation to produce energy . Additionally, acetylcaranine has been shown to modulate epigenetic mechanisms by increasing the acetylation level of histones and transcription factors such as NF-κB .

Comparación Con Compuestos Similares

Similar Compounds

L-carnitine: Like acetylcaranine, L-carnitine is involved in the transport of fatty acids into the mitochondria.

Propionyl-L-carnitine: This compound is similar to acetylcaranine but has a propionyl group instead of an acetyl group.

Uniqueness

Belamarine’s unique ability to cross the blood-brain barrier and its role in modulating epigenetic mechanisms make it distinct from other carnitine derivatives. Its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases further highlight its uniqueness .

Actividad Biológica

Belamarine, a compound derived from the Amaryllidaceae family, has garnered attention for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is chemically classified as an alkaloid with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₄ |

| Molecular Weight | 287.310 g/mol |

| Melting Point | 253-255 °C (dec.) |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 477.4 ± 45.0 °C at 760 mmHg |

| Flash Point | 242.5 ± 28.7 °C |

This compound exhibits a range of biological activities, primarily attributed to its effects on cellular pathways:

- Antiviral Activity : this compound has shown efficacy against various viral infections by inhibiting viral replication and promoting apoptosis in infected cells .

- Anticancer Properties : Research indicates that this compound can inhibit the growth and metastasis of hormone-refractory prostate cancer cells. Specifically, it induces apoptosis and reduces cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 μM to 10 μM in vitro studies .

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB .

Study on Prostate Cancer

A pivotal study published in Oncotarget investigated the effects of this compound on prostate cancer cell lines. The findings revealed that:

- This compound significantly reduced cell viability in hormone-refractory prostate cancer cells.

- The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death .

Anti-inflammatory Activity

In another study focusing on inflammation, this compound was tested for its ability to modulate inflammatory responses:

- The results indicated a marked decrease in the secretion of TNF-α and IL-6 in macrophage cultures treated with this compound.

- This suggests its potential application in treating inflammatory diseases .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

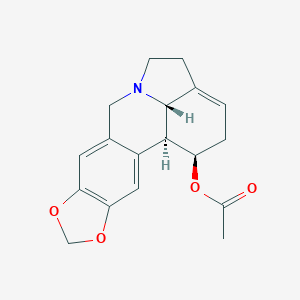

IUPAC Name |

[(1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-10(20)23-14-3-2-11-4-5-19-8-12-6-15-16(22-9-21-15)7-13(12)17(14)18(11)19/h2,6-7,14,17-18H,3-5,8-9H2,1H3/t14-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWQEQSXDGJDGG-ZTFGCOKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC=C2CCN3C2C1C4=CC5=C(C=C4C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC=C2CCN3[C@H]2[C@@H]1C4=CC5=C(C=C4C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932117 | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14383-07-4 | |

| Record name | 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol, 2,4,5,7,12b,12c-hexahydro-, 1-acetate, (1R,12bS,12cS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14383-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belamarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.